1,3-dimethyl-5-nitro-1H-pyrazole
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Overview
Description
1,3-Dimethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of nitro and methyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially lead to changes in the structure and properties of the compound, affecting its interaction with its targets .
Biochemical Pathways
Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that they may be involved in a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that the effects of this compound are multifaceted and depend on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis has been reported as an effective method . Another method involves the use of hydrazine derivatives and diketones, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
1,3-Dimethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dimethyl-5-nitro-1H-pyrazole include:
- 3,5-Dimethyl-4-nitropyrazole
- 1,3-Dimethyl-5-aminopyrazole
- 1,3-Dimethyl-4-nitropyrazole
Uniqueness
This compound is unique due to the presence of both nitro and methyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
1,3-dimethyl-5-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJETWFRFVGLXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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